1-{1-[2-(2-Chloro-6-fluorophenyl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
1-[1-[2-(2-chloro-6-fluorophenyl)acetyl]piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClF4N3O3/c19-13-2-1-3-14(20)12(13)8-15(27)24-6-4-11(5-7-24)25-9-16(28)26(17(25)29)10-18(21,22)23/h1-3,11H,4-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFFMEDZRRHMIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)CC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClF4N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Structural and Functional Comparisons
The compound is compared below with two analogs from the literature and a structurally related derivative:
Critical Observations
Substituent Effects: The 2-chloro-6-fluorophenyl group in the target compound introduces strong electron-withdrawing effects, which may enhance receptor binding compared to the methoxy-substituted analog in . The trifluoroethyl chain in both the target compound and the analog from increases hydrophobicity, likely improving blood-brain barrier penetration relative to non-fluorinated analogs.
Biological Activity Trends :
- Piperidin-4-one derivatives (e.g., ) exhibit broad antimicrobial activity, attributed to their ability to disrupt microbial cell membranes or enzyme function. The target compound’s imidazolidinedione moiety may confer additional hydrogen-bonding capabilities, enhancing target specificity.
- Halogenated phenyl groups (Cl/F) are associated with improved metabolic stability and prolonged half-life compared to methoxy or unsubstituted phenyl groups .
Structural Flexibility :
- The piperidinyl-acetyl linkage in the target compound allows for conformational adaptability, a feature shared with the analog in . This flexibility is critical for accommodating steric variations in enzyme active sites.
Research Findings and Hypotheses
Pharmacological Potential
- Antimicrobial Activity : The chloro-fluoro substitution may enhance activity against Gram-positive bacteria, as seen in structurally related piperidine derivatives .
- Metabolic Stability : Halogenation reduces susceptibility to cytochrome P450 oxidation, a common limitation in methoxy-substituted analogs .
Limitations and Gaps
- No direct in vivo or in vitro data for the target compound are available in the provided evidence.
- The imidazolidinedione core’s role in modulating toxicity or off-target effects remains unverified.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
